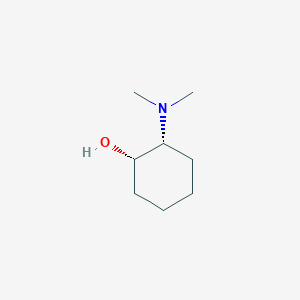
(1S,2R)-2-(Dimethylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(Diméthylamino)cyclohexan-1-ol est un composé chiral présentant des applications significatives dans divers domaines de la chimie et de la pharmacologie. Il se caractérise par la présence d'un cycle cyclohexane substitué par un groupe diméthylamino et un groupe hydroxyle. La stéréochimie du composé est définie par la configuration (1S,2R), qui influence son comportement chimique et son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1S,2R)-2-(Diméthylamino)cyclohexan-1-ol implique généralement les étapes suivantes :
Matière première : La synthèse commence par la cyclohexanone, qui subit une série de réactions pour introduire les groupes fonctionnels souhaités.
Amination réductrice : La cyclohexanone est soumise à une amination réductrice en utilisant de la diméthylamine et un agent réducteur tel que le cyanoborohydrure de sodium. Cette étape introduit le groupe diméthylamino en position 2 du cycle cyclohexane.
Hydroxylation : L'intermédiaire résultant est ensuite hydroxylé en position 1 à l'aide d'un agent oxydant approprié, tel que le tétroxyde d'osmium, pour donner (1S,2R)-2-(Diméthylamino)cyclohexan-1-ol.
Méthodes de production industrielle
En milieu industriel, la production de (1S,2R)-2-(Diméthylamino)cyclohexan-1-ol peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprend l'utilisation de réacteurs à écoulement continu, un contrôle précis de la température et des techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(1S,2R)-2-(Diméthylamino)cyclohexan-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit en amine correspondante à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe diméthylamino peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et tétroxyde d'osmium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogénures d'alkyle, chlorures d'acyle et autres électrophiles.
Produits principaux
Oxydation : Dérivés de la cyclohexanone.
Réduction : Dérivés de la cyclohexylamine.
Substitution : Divers dérivés cyclohexaniques substitués en fonction de l'électrophile utilisé.
Applications De Recherche Scientifique
(1S,2R)-2-(Diméthylamino)cyclohexan-1-ol a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses effets sur les systèmes de neurotransmetteurs.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments ciblant le système nerveux central.
Industrie : Le composé est utilisé dans la production de produits chimiques fins et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de (1S,2R)-2-(Diméthylamino)cyclohexan-1-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs de neurotransmetteurs ou les enzymes. La stéréochimie du composé joue un rôle crucial dans son affinité de liaison et son activité. Par exemple, il peut agir comme un agoniste ou un antagoniste à certains récepteurs, modulant leur activité et influençant les processus physiologiques.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-(Dimethylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,2S)-2-(Diméthylamino)cyclohexan-1-ol : L'énantiomère de (1S,2R)-2-(Diméthylamino)cyclohexan-1-ol avec une stéréochimie différente.
2-(Diméthylamino)cyclohexanol : Un composé ayant des groupes fonctionnels similaires mais sans stéréochimie spécifique.
Cyclohexanol : Un analogue plus simple dépourvu du groupe diméthylamino.
Unicité
(1S,2R)-2-(Diméthylamino)cyclohexan-1-ol est unique en raison de sa stéréochimie spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cela le rend précieux dans la synthèse asymétrique et comme ligand chiral en catalyse.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
(1S,2R)-2-(dimethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Clé InChI |
UFUVLAQFZSUWHR-SFYZADRCSA-N |
SMILES isomérique |
CN(C)[C@@H]1CCCC[C@@H]1O |
SMILES canonique |
CN(C)C1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)

![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
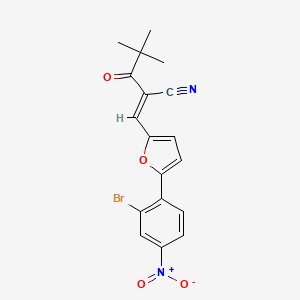
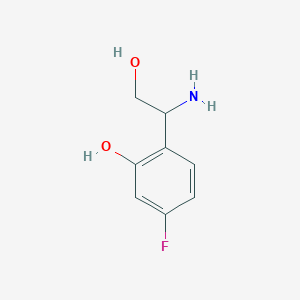
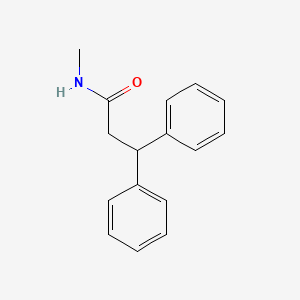
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
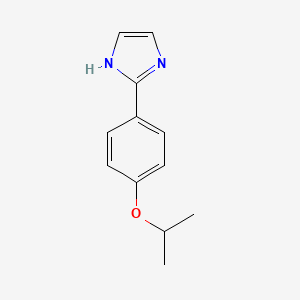
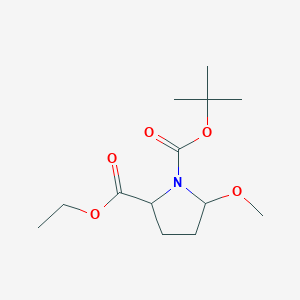

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
